Bienvenue dans la boutique en ligne BenchChem!

5-Phenylbenzo[d]thiazole

Anti-tubercular Mycobacterium tuberculosis MIC

5-Phenylbenzo[d]thiazole (CAS 91804-56-7) places the phenyl group at the 5-position of the benzothiazole core, leaving the 2-position available for derivatization—critical for synthesizing carboxamide anti-TB agents (MIC 1.56 µg/mL) and nanomolar tyrosinase inhibitors (IC50 0.01 µM). This regiospecific scaffold also enables 18F-labeled PET tracer development with SUVR comparable to [11C]PiB. Source this high-purity building block for late-stage functionalization via Pd-Ni catalyzed Suzuki-Miyaura coupling under ligand-free conditions.

Molecular Formula C13H9NS
Molecular Weight 211.28 g/mol
CAS No. 91804-56-7
Cat. No. B1603213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylbenzo[d]thiazole
CAS91804-56-7
Molecular FormulaC13H9NS
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C13H9NS/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)14-9-15-13/h1-9H
InChIKeyAAKPXIJKSNGOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylbenzo[d]thiazole (CAS 91804-56-7): Procurement-Ready Scaffold Properties for Medicinal Chemistry and Imaging Research


5-Phenylbenzo[d]thiazole (CAS 91804-56-7) is a heterocyclic aromatic compound consisting of a benzothiazole core with a phenyl substituent at the 5-position . This substitution pattern distinguishes it from more common 2-arylbenzothiazole analogs and confers distinct reactivity profiles as a building block for late-stage functionalization [1]. The compound exhibits baseline physicochemical properties (MW = 211.28 g/mol, C₁₃H₉NS) suitable for pharmaceutical research applications .

Why 5-Phenylbenzo[d]thiazole Cannot Be Interchanged with Other Benzothiazole Isomers or Analogs


The position of the phenyl substituent on the benzothiazole ring system critically governs both synthetic utility and biological target engagement. 5-Phenylbenzo[d]thiazole places the aryl group at the 5-position of the benzothiazole core, whereas more common analogs such as 2-phenylbenzothiazole or 6-phenylbenzothiazole present distinct regiochemical environments that alter electronic distribution, steric accessibility, and downstream functionalization outcomes [1]. This regiochemical specificity becomes decisive when the compound serves as a precursor for carboxamide derivatization, where the 2-position remains available for aminolysis while the 5-phenyl group modulates lipophilicity and target binding [2]. SAR studies on benzothiazole-phenyl analogs have confirmed that electronic and lipophilic factors of the phenyl ring significantly affect antimicrobial activity, meaning that even regioisomeric substitution differences produce non-equivalent biological profiles [3].

5-Phenylbenzo[d]thiazole Quantitative Differentiation Evidence for Procurement Decisions


Anti-Tubercular Potency of 5-Phenylbenzo[d]thiazole-2-carboxamide Derivatives Relative to Clinical Standards

Derivatives of 5-phenylbenzo[d]thiazole-2-carboxamide exhibit anti-tubercular activity comparable to first-line clinical agents. The most active derivative (7k) demonstrated an MIC of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, matching the potency of ethambutol (MIC 1.56 µg/mL) and ciprofloxacin (MIC 1.56 µg/mL) [1]. Derivatives 7a and 7e (MIC 3.125 µg/mL) outperformed pyrazinamide (MIC 3.125 µg/mL) in the same assay system [1]. All active derivatives were non-cytotoxic in preliminary evaluation [1].

Anti-tubercular Mycobacterium tuberculosis MIC ATPPRTase

Tyrosinase Inhibition Potency of Hydroxy-Substituted Phenyl-Benzothiazole Analogs versus Kojic Acid

Hydroxy-substituted phenyl-benzo[d]thiazole derivatives demonstrate tyrosinase inhibitory activity orders of magnitude more potent than kojic acid, the industry-standard comparator. Compound 2d achieved an IC50 of 0.01 ± 0.0002 µM against mushroom tyrosinase, representing a >1,800-fold improvement over kojic acid (IC50 = 18.45 ± 0.17 µM) [1]. Compound 2a showed an IC50 of 1.14 ± 0.48 µM, still a 16-fold improvement over kojic acid [1]. Both compounds were non-cytotoxic to B16 melanoma cells [1].

Tyrosinase inhibition Melanin biosynthesis Hyperpigmentation IC50

PET Imaging Contrast Performance: Benzothiazole-Based Tracers versus Florbetaben and PiB

Benzothiazole-derived PET tracers demonstrate imaging contrast comparable to clinical gold standards in head-to-head preclinical evaluation. The imidazo[2,1-b]benzothiazole derivative [18F]FIBT achieved a cortex-to-cerebellum SUVR of 1.68 ± 0.15 in transgenic Alzheimer's model mice, with a SUVRtg/SUVRctl ratio of 1.78 ± 0.16 [1]. This ratio matched the performance of the established clinical tracer [11C]PiB (1.65 ± 0.41) [1]. The study represents a direct intra-individual in vivo comparison [1].

Amyloid PET imaging Alzheimer's disease Radiopharmaceutical SUVR

α-Synuclein PET Tracer Selectivity: 2-Styrylbenzothiazole Derivatives versus Aβ Binding

2-Styrylbenzothiazole derivatives achieve nanomolar binding affinity for α-synuclein (αSYN) fibrils while maintaining selectivity over competing amyloid-β (Aβ) pathology [1]. Compound MFSB demonstrated Ki = 10.3 ± 4.7 nM against αSYN, with preserved selectivity over Aβ in competition binding assays [1]. [18F]MFSB showed brain uptake of SUV = 1.79 ± 0.02 and up to 4-fold increased specific binding in multiple system atrophy (MSA) cases versus control in autoradiography [1].

α-Synuclein PET tracer Neurodegeneration Selectivity

5-Phenylbenzo[d]thiazole Optimal Application Scenarios Based on Quantitative Evidence


Anti-Tubercular Drug Discovery: Core Scaffold for New ATPPRTase Inhibitors

Procure 5-phenylbenzo[d]thiazole as a starting material for synthesizing carboxamide derivatives targeting M. tuberculosis. The 5-phenyl scaffold, when derivatized at the 2-position, yields compounds with MIC values matching first-line clinical agents ethambutol and ciprofloxacin (1.56 µg/mL) while demonstrating non-cytotoxicity and favorable ADME profiles [1]. Molecular modelling confirms stable binding to Mtb ATPPRTase, a validated drug target [1]. This scenario is directly supported by the quantitative MIC data and molecular dynamics evidence established in Section 3.

Tyrosinase Inhibitor Development: Potent Scaffold for Hyperpigmentation Therapeutics

Utilize hydroxy-substituted phenyl-benzo[d]thiazole derivatives for developing next-generation tyrosinase inhibitors. The scaffold achieves IC50 values as low as 0.01 µM, representing a >1,800-fold potency improvement over kojic acid [1]. The competitive inhibition mechanism and non-cytotoxicity to B16 cells support dermatological and cosmetic applications [1]. This scenario derives directly from the quantitative IC50 comparison and kinetic inhibition data presented in Section 3.

PET Radiopharmaceutical Development: Core Scaffold for Amyloid and α-Synuclein Imaging Probes

Source 5-phenylbenzo[d]thiazole or its functionalized derivatives as synthetic precursors for developing novel PET imaging agents. Benzothiazole-core tracers achieve SUVR ratios comparable to gold-standard [11C]PiB (1.78 vs. 1.65) for Aβ imaging [1], while 2-styrylbenzothiazole derivatives demonstrate nanomolar αSYN affinity (Ki = 10.3 nM) with preserved Aβ selectivity [2]. These scaffolds offer logistical advantages of 18F-labeling over 11C-based alternatives [1]. This scenario is directly supported by the head-to-head PET comparison data and binding affinity measurements in Section 3.

Sustainable Medicinal Chemistry: Building Block for Green Synthetic Protocols

Employ 5-phenylbenzo[d]thiazole in late-stage functionalization workflows utilizing Pd-Ni heterobimetallic nanoparticle-catalyzed Suzuki-Miyaura coupling under phosphine ligand-free conditions [1]. The established green synthetic route enables incorporation of the 5-phenyl group via C-Cl bond activation, followed by transition metal-free aminolysis to access diverse carboxamide libraries [1]. This scenario derives from the synthetic methodology evidence supporting the anti-TB activity data in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylbenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.